molecular formula C19H18N6O3S B2634486 (4-Amino-3-(pyridin-2-yl)isothiazol-5-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone CAS No. 1251674-90-4

(4-Amino-3-(pyridin-2-yl)isothiazol-5-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone

Cat. No. B2634486
CAS RN: 1251674-90-4
M. Wt: 410.45
InChI Key: WBTSRRGKLKJIFB-UHFFFAOYSA-N
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Description

(4-Amino-3-(pyridin-2-yl)isothiazol-5-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18N6O3S and its molecular weight is 410.45. The purity is usually 95%.
BenchChem offers high-quality (4-Amino-3-(pyridin-2-yl)isothiazol-5-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-3-(pyridin-2-yl)isothiazol-5-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized derivatives similar to the compound and tested their antimicrobial activity. They found variable and modest activity against bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

  • TRPV4 Antagonists for Pain Treatment : Tsuno et al. (2017) identified derivatives of the compound as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These showed analgesic effects in animal models, suggesting their use in pain management (Tsuno et al., 2017).

  • Dipeptidyl Peptidase IV Inhibitor : Ammirati et al. (2009) reported a compound similar to the one as a potent inhibitor of dipeptidyl peptidase IV, with potential applications in treating type 2 diabetes (Ammirati et al., 2009).

  • P2Y12 Antagonists for Platelet Aggregation : Parlow et al. (2010) developed piperazinyl glutamate pyridine derivatives as P2Y12 antagonists. These compounds showed promise in inhibiting platelet aggregation, indicating potential use in cardiovascular therapies (Parlow et al., 2010).

  • GPR7 Antagonists : Romero et al. (2012) synthesized small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7). This research suggests the potential of similar compounds in neurological and psychiatric disorders (Romero et al., 2012).

  • Sodium Channel Blocker and Anticonvulsant Agents : Malik and Khan (2014) evaluated a series of similar derivatives for their anticonvulsant activities. Their research indicates potential applications of these compounds in developing new anticonvulsant drugs (Malik & Khan, 2014).

  • Corrosion Inhibition in Mild Steel : Singaravelu, Bhadusha, and Dharmalingam (2022) investigated the use of a related compound in the corrosion inhibition of mild steel, indicating its potential application in materials science (Singaravelu, Bhadusha, & Dharmalingam, 2022).

properties

IUPAC Name

(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3S/c20-16-17(15-3-1-2-8-21-15)22-29-18(16)19(26)24-11-9-23(10-12-24)13-4-6-14(7-5-13)25(27)28/h1-8H,9-12,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTSRRGKLKJIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-3-(pyridin-2-yl)isothiazol-5-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone

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